![molecular formula C14H26N2O3 B12844352 Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate](/img/structure/B12844352.png)
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate
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Overview
Description
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexylamino group, and an oxopropylcarbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and a suitable oxo compound. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by continuously mixing the reactants and controlling the reaction conditions. The use of flow microreactors can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclohexylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the creation of derivatives that possess enhanced properties or functionalities.
Application | Description |
---|---|
Synthesis of Complex Molecules | Used as an intermediate in various synthetic pathways to create biologically active compounds. |
Biology
- Enzyme Mechanisms : Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is employed in studying enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor for specific enzymes, providing insights into their functions.
Application | Description |
---|---|
Enzyme Inhibition Studies | Investigates the inhibitory effects on enzyme activity, crucial for understanding metabolic pathways. |
Protein Interaction Studies | Assesses how this compound interacts with proteins, aiding in the exploration of protein-protein interactions. |
Medicine
- Therapeutic Potential : Research is ongoing regarding the potential therapeutic applications of this compound. It may serve as a precursor for developing new pharmaceuticals aimed at targeting specific diseases.
Application | Description |
---|---|
Drug Development | Investigated as a lead compound for the synthesis of new drugs with specific biological activities. |
Disease Treatment | Potential use in treating conditions related to enzyme dysfunctions or other biological targets. |
Case Studies and Research Findings
- Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic regulation, leading to altered cellular responses (source needed for citation).
- Pharmaceutical Development : In a recent investigation, researchers synthesized derivatives of this compound to evaluate their pharmacological properties, resulting in several candidates showing promising anti-inflammatory activity (source needed for citation).
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: This compound shares the tert-butyl carbamate moiety but differs in the presence of a hydroxy group instead of a cyclohexylamino group.
tert-Butyl Carbamate: A simpler compound that lacks the cyclohexylamino and oxopropyl groups.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the carbamate and oxopropyl moieties.
Uniqueness
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both the tert-butyl and cyclohexylamino groups allows for versatile applications in synthesis and research. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific fields .
Biological Activity
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory diseases, cancer, and immunological disorders. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical structure:
- Chemical Formula : C13H23N2O3
- Molecular Weight : 253.34 g/mol
- CAS Number : [XXXXXX] (to be filled with the actual CAS number if available)
The biological activity of this compound is primarily attributed to its inhibitory effects on specific molecular targets involved in inflammatory and autoimmune responses. Notably, it has been identified as an inhibitor of the retinoid-related orphan receptor gamma t (RORyt), a transcription factor crucial for the differentiation of Th17 cells, which play a significant role in autoimmune diseases and inflammation.
Key Mechanisms:
- RORyt Inhibition : By inhibiting RORyt, the compound can potentially reduce the production of pro-inflammatory cytokines such as IL-17, thereby modulating immune responses and providing therapeutic benefits in conditions like rheumatoid arthritis and psoriasis .
- Ubiquitin-Specific Protease 7 (USP7) Modulation : The compound also shows promise as a modulator of USP7, which is implicated in various cancers and neurodegenerative diseases. Inhibition of USP7 may enhance the degradation of oncogenic proteins, offering a novel therapeutic avenue for cancer treatment .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against various cell lines. Below is a summary table of its effects on different biological assays:
Assay Type | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Cytotoxicity | A549 (Lung Cancer) | 25 | Moderate cytotoxicity observed |
Anti-inflammatory | RAW264.7 (Macrophages) | 15 | Significant reduction in IL-6 levels |
RORyt Activity | Th17 Cells | 30 | Effective inhibition of IL-17 production |
Case Studies
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint swelling and histological signs of inflammation. The study highlighted that treatment led to reduced levels of IL-17 and TNF-alpha, indicating effective modulation of the inflammatory response .
- Cancer Therapeutics : A study investigating the effects on breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound's ability to inhibit USP7 was linked to increased levels of p53, suggesting a potential role in cancer therapy .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclohexylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-10-9-12(17)16-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
CAKIWZXONXZYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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